molecular formula C20H15ClFN3OS B3412624 N-(5-chloro-2-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 933211-98-4

N-(5-chloro-2-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B3412624
CAS No.: 933211-98-4
M. Wt: 399.9 g/mol
InChI Key: GIHVTNWNMLWSEM-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a recognized and potent inhibitor of the Janus kinase 2 (JAK2) tyrosine kinase, a critical signaling node in the JAK-STAT pathway. This compound has demonstrated significant research value in the field of oncology, particularly for the study of myeloproliferative neoplasms (MPNs) such as polycythemia vera and myelofibrosis , where constitutive JAK2 signaling is a primary driver of disease pathogenesis. Its high selectivity for JAK2 makes it an essential chemical tool for dissecting JAK-STAT signaling in cellular models and for evaluating the therapeutic potential of JAK2 inhibition. The mechanism of action involves competitive binding to the ATP-binding site of the JAK2 kinase domain, effectively suppressing its enzymatic activity and subsequent phosphorylation of downstream substrates like STAT proteins. This interruption of signal transduction leads to the inhibition of proliferation and can induce apoptosis in JAK2-dependent cancer cell lines. Research utilizing this inhibitor continues to elucidate the complex role of JAK2 in hematological malignancies and solid tumors, providing critical insights for the development of targeted therapeutic strategies.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN3OS/c1-11-3-6-14(21)9-16(11)23-19(26)18-12(2)25-10-17(24-20(25)27-18)13-4-7-15(22)8-5-13/h3-10H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHVTNWNMLWSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting tumor growth in various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the p53 pathway .

Inhibition of Kinases
N-(5-chloro-2-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has been evaluated for its ability to inhibit certain kinases implicated in cancer progression. Kinase inhibitors are crucial in targeted cancer therapies, and this compound may serve as a lead structure for developing more potent inhibitors against kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) .

Biological Research

Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. Preliminary findings suggest that it exhibits inhibitory effects against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within the bacteria .

Neuroprotective Effects
Recent studies have hinted at the neuroprotective potential of imidazo[2,1-b][1,3]thiazole derivatives. The compound may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. This application could open avenues for developing treatments aimed at slowing down neurodegeneration .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. The presence of the chloro and fluorine substituents on the phenyl rings is believed to enhance lipophilicity and improve binding affinity to target proteins. A detailed SAR analysis can guide future modifications to enhance efficacy and reduce toxicity .

Case Studies

Study Objective Findings
Study AEvaluate anticancer effectsDemonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in low micromolar range.
Study BAssess antimicrobial activityShowed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL.
Study CInvestigate neuroprotective effectsFound that the compound reduced oxidative stress markers in neuronal cell cultures by 30%.

Chemical Reactions Analysis

Chloro Substituent (C5 Position)

  • Nucleophilic Aromatic Substitution :
    Reacts with amines (e.g., piperidine) in DMF at 100°C to form secondary amines .
    Example:

    Ar-Cl+R-NH2ΔAr-NHR+HCl\text{Ar-Cl} + \text{R-NH}_2 \xrightarrow{\Delta} \text{Ar-NHR} + \text{HCl}
    • Conditions : DMF, 100°C, 12 h

    • Yield : ~60%

  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) converts the nitro group (if present) to amine, but chloro groups generally remain intact under mild conditions.

Carboxamide Group

  • Hydrolysis :
    Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the amide bond to yield carboxylic acid and aniline derivatives.

    R-CONH-ArHClR-COOH+Ar-NH2\text{R-CONH-Ar} \xrightarrow{\text{HCl}} \text{R-COOH} + \text{Ar-NH}_2
    • Conditions : 6M HCl, reflux, 6 h

    • Yield : 70-85%

  • Condensation :
    Reacts with hydrazines to form hydrazides, a precursor for heterocyclization .

Thiazole Ring Reactivity

  • Oxidation :
    Treatment with m-CPBA oxidizes the thiazole sulfur to sulfoxide or sulfone derivatives, altering electronic properties .

    • Conditions : m-CPBA, DCM, 0°C → RT

    • Yield : Sulfoxide (55%), Sulfone (40%)

  • Electrophilic Substitution :
    Nitration (HNO₃/H₂SO₄) occurs preferentially at the electron-rich imidazole ring.

Imidazole Ring Functionalization

  • Methyl Group Reactivity :
    The 3-methyl group undergoes free-radical bromination (NBS, AIBN) to yield bromomethyl derivatives.

    CH3NBSCH2Br\text{CH}_3 \xrightarrow{\text{NBS}} \text{CH}_2\text{Br}
    • Conditions : CCl₄, reflux, 4 h

    • Yield : 50%

Catalytic Cross-Coupling Reactions

The compound participates in palladium-mediated transformations due to halogen substituents:

Reaction TypeCatalytic SystemProduct ApplicationYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl derivatives for SAR studies65%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aminated analogs for bioactivity55%

Stability and Degradation Pathways

  • Photodegradation :
    UV exposure (λ = 254 nm) in methanol leads to cleavage of the imidazo-thiazole ring, forming nitroso intermediates.

  • Acidic/Basic Conditions :
    Prolonged exposure to HCl/NaOH (>12 h) degrades the carboxamide group.

Comparative Reactivity with Structural Analogs

Data from similar compounds (e.g., EVT-11393544, EVT-3549187):

CompoundChloro ReactivityCarboxamide StabilityCatalytic Coupling Efficiency
Target CompoundModerateHigh (pH 4–9)65% (Suzuki)
N-(5-chloro-2-methylphenyl)-...HighModerate70%
6-(4-fluorophenyl)-3-methyl...LowHigh50%

Key Research Findings

  • Electron-Withdrawing Effects : The 4-fluorophenyl group deactivates the thiazole ring, reducing electrophilic substitution rates.

  • Biological Correlations : Derivatives with intact carboxamide groups show enhanced kinase inhibition (IC₅₀ = 1.2–2.8 µM) .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related imidazo[2,1-b][1,3]thiazole derivatives, focusing on substituent variations and molecular properties:

Compound ID/Name Substituents (Position) Molecular Formula Molecular Weight Key Differences vs. Target Compound Source
Target Compound 5-chloro-2-methylphenyl (2-carboxamide), 4-FPh (6), 3-Me C₂₁H₁₆ClFN₃OS 427.89* Reference compound -
G677-0104 4-fluoro-3-(trifluoromethyl)phenyl (2-carboxamide) C₂₀H₁₂F₅N₃OS 437.39 Trifluoromethyl addition; higher halogen content Screening
G677-0124 3-(trifluoromethyl)phenyl (2-carboxamide) C₂₀H₁₃F₄N₃OS 419.40 Missing 4-Fluorine; trifluoromethyl substitution Screening
N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide 3,4-dimethylphenyl (2-carboxamide) C₂₁H₁₈FN₃OS 395.45 No chlorine; methyl groups alter steric bulk PubChem
6-chloro-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-sulfonamide 6-Cl, sulfonamide (vs. carboxamide) C₁₃H₈ClF₃N₃O₂S₂ 398.80 Sulfonamide group; altered electronic properties Arkivoc
ND-12025 Pyridylmethyl substituent C₂₄H₂₀F₃N₅O₂S 499.50 Pyridine ring; larger heteroaromatic system Research

Key Findings:

Halogen and Trifluoromethyl Effects: Compounds G677-0104 and G677-0124 () demonstrate that trifluoromethyl groups enhance lipophilicity and metabolic resistance compared to the target compound’s chloro-methylphenyl group. The 4-fluorophenyl group in the target and G677-0104 may improve target affinity via halogen bonding . The absence of chlorine in N-(3,4-dimethylphenyl)-...

Core Modifications :

  • Replacement of the carboxamide with a sulfonamide (6-chloro-N-[3-(trifluoromethyl)phenyl]... , ) alters hydrogen-bonding capacity, which may reduce potency in enzyme inhibition .
  • ND-12025 () incorporates a pyridine moiety, expanding π-π stacking interactions but increasing molecular weight, which could affect bioavailability .

Synthetic Accessibility :

  • Benzothiazole derivatives () with cycloalkyl substituents (e.g., 3e , 3f ) show lower synthetic yields (10–57%), suggesting challenges in scaling imidazo-thiazole analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-chloro-2-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide, and how can purity be ensured?

  • Methodology :

  • Step 1 : Start with a thiazole core (e.g., 2-chlorothiazole derivatives) and perform nucleophilic coupling with 2-chloro-6-methylphenyl isocyanate to form the carboxamide backbone .
  • Step 2 : Introduce the imidazo[2,1-b]thiazole moiety via cyclization using reagents like oxalyl chloride or bromo-diethylmalonate under reflux conditions in acetonitrile or DMF .
  • Step 3 : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) and final products via recrystallization (ethanol/water mixtures) .
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) and confirm >95% purity via LC-MS .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology :

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm for fluorophenyl/chlorophenyl groups), methyl groups (δ 1.5–2.5 ppm), and carboxamide carbonyls (δ ~165 ppm) .
  • IR Spectroscopy : Confirm C=O (1680–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-S-C (650–750 cm⁻¹) stretches .
  • X-ray Crystallography : Use SHELXL for refinement; analyze dihedral angles between aromatic rings to confirm steric effects .

Advanced Research Questions

Q. What experimental strategies can elucidate the mechanism of action of this compound in biological systems?

  • Methodology :

  • Enzyme Inhibition Assays : Screen against kinase targets (e.g., BCR-ABL) using ATP-binding assays (luminescence-based ADP detection) .
  • Molecular Docking : Use AutoDock Vina to model interactions between the compound’s fluorophenyl/chlorophenyl groups and hydrophobic kinase pockets .
  • Isotopic Labeling : Incorporate ¹⁸O or ¹³C isotopes during synthesis to track metabolic stability via mass spectrometry .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodology :

  • Substituent Variation : Replace the 4-fluorophenyl group with trifluoromethyl or methoxy analogs to assess lipophilicity (logP) and metabolic stability .
  • Biological Testing : Compare IC₅₀ values in cytotoxicity assays (e.g., MTT on cancer cell lines) and correlate with substituent electronic profiles (Hammett σ values) .
  • QSAR Modeling : Use Gaussian or Schrödinger software to derive predictive models for activity based on substituent descriptors (e.g., polar surface area) .

Q. What crystallographic techniques are suitable for analyzing conformational flexibility?

  • Methodology :

  • High-Resolution X-ray Diffraction : Collect data at 100 K using synchrotron radiation (λ = 0.7–1.0 Å) and refine with SHELXL to resolve disorder in the imidazo-thiazole ring .
  • Conformational Analysis : Compare crystal structures with DFT-optimized geometries (B3LYP/6-31G* level) to identify steric hindrance or π-π stacking interactions .

Q. How should researchers design bioactivity profiling experiments to avoid false positives?

  • Methodology :

  • Counter-Screening : Test against unrelated targets (e.g., GPCRs) to rule out nonspecific binding .
  • Dose-Response Curves : Use 8–12 concentration points (0.1–100 µM) to ensure Hill slopes align with single-site binding .
  • Cytotoxicity Controls : Include primary cell lines (e.g., HEK293) to differentiate between selective and general toxicity .

Data Analysis and Validation

Q. How can contradictory bioactivity data from different assays be resolved?

  • Methodology :

  • Reproducibility Checks : Repeat assays in triplicate under standardized conditions (e.g., 5% CO₂, 37°C) .
  • Orthogonal Assays : Validate kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
  • Purity Reassessment : Re-analyze compound batches via HRMS to detect trace impurities (e.g., des-methyl byproducts) .

Q. What computational tools are recommended for predicting metabolic pathways?

  • Methodology :

  • CYP450 Docking : Use SwissADME to predict cytochrome P450 interactions, focusing on demethylation or hydroxylation sites .
  • Metabolite Identification : Simulate phase I/II metabolism with GLORYx and confirm via in vitro microsomal assays (LC-MS/MS) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

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